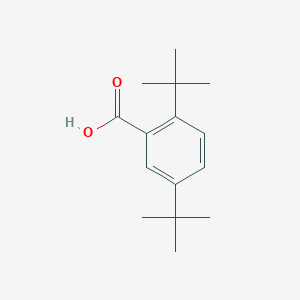

2,5-Ditert-butylbenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

14034-95-8 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

2,5-ditert-butylbenzoic acid |

InChI |

InChI=1S/C15H22O2/c1-14(2,3)10-7-8-12(15(4,5)6)11(9-10)13(16)17/h7-9H,1-6H3,(H,16,17) |

InChI Key |

OHJGKKIIENYZIU-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)C(=O)O |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Solubility of 2,5-di-tert-butylbenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,5-di-tert-butylbenzoic acid in various organic solvents. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the foundational principles of solubility, molecular structure analysis, and robust experimental design. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of solubility for applications in synthesis, purification, crystallization, and formulation. This guide presents a detailed, field-proven protocol for equilibrium solubility determination and provides a qualitative solubility prediction matrix to aid in solvent selection.

Introduction: The Importance of Solubility

2,5-di-tert-butylbenzoic acid is a substituted aromatic carboxylic acid characterized by significant steric hindrance around the carboxyl functional group. This unique structure influences its reactivity, solid-state properties, and, critically, its solubility. Understanding the solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is paramount for process development. It dictates the choice of solvents for:

-

Reaction Chemistry: Ensuring reactants are in the same phase for efficient collision and reaction.

-

Purification: Selecting appropriate solvents for techniques like recrystallization to isolate the compound with high purity.

-

Formulation: Developing stable and bioavailable drug products requires precise knowledge of the API's behavior in different solvent systems.

This guide provides the theoretical and practical tools necessary to approach the solubility of 2,5-di-tert-butylbenzoic acid systematically.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by intermolecular interactions.[1] The long-standing chemical principle of "like dissolves like" serves as an excellent predictive tool, stating that substances with similar polarities are more likely to be miscible.[1][2][3][4]

Molecular Structure Analysis of 2,5-di-tert-butylbenzoic Acid

The solubility behavior of 2,5-di-tert-butylbenzoic acid is a direct consequence of its distinct molecular features:

-

Polar Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and acceptor (at the carbonyl oxygen).[5] This part of the molecule seeks interaction with polar solvents.

-

Non-polar Benzene Ring: The aromatic ring is hydrophobic and contributes significantly to the molecule's non-polar character.[5]

-

Two tert-Butyl Groups (-C(CH₃)₃): These bulky, aliphatic groups are highly non-polar (lipophilic) and dominate a large portion of the molecule's surface area. They also introduce significant steric hindrance, which can affect how solvent molecules pack around the solute.

The molecule thus possesses a dual nature: a polar "head" and a large, non-polar "body." The overall solubility in a given solvent depends on the balance of these competing characteristics.[6] It is expected that the large, hydrophobic portion will be the dominant factor, suggesting limited solubility in highly polar solvents like water and better solubility in non-polar or moderately polar organic solvents.[5]

Caption: Interplay of molecular features governing solubility.

Qualitative Solubility Predictions

Based on the "like dissolves like" principle, we can predict the qualitative solubility of 2,5-di-tert-butylbenzoic acid in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane | High | The large non-polar surface area of the solute will interact favorably with non-polar solvents via London dispersion forces. |

| Aromatic | Toluene, Benzene | High | The aromatic ring of the solute will have favorable π-π stacking interactions with the aromatic solvent, in addition to dispersion forces. |

| Moderately Polar (Aprotic) | Diethyl Ether, Ethyl Acetate, Acetone | Moderate to High | These solvents have a polar component to interact with the carboxylic acid group but are non-polar enough to solvate the hydrocarbon body. Acetone may be particularly effective.[7] |

| Polar (Aprotic) | Dimethylformamide (DMF), Acetonitrile | Moderate | The high polarity can solvate the carboxylic acid, but the large non-polar part of the solute may limit overall solubility compared to less polar options. |

| Polar (Protic) | Ethanol, Methanol | Low to Moderate | These solvents can hydrogen bond with the carboxylic acid. However, their strong self-association (H-bonding network) is disrupted by the large non-polar part of the solute, likely limiting solubility. Solubility is expected to decrease as the alcohol chain length increases (e.g., higher in methanol than in butanol).[8] |

| Highly Polar (Protic) | Water | Insoluble | The energy required to break the water's strong hydrogen bonding network to accommodate the large, hydrophobic molecule is not compensated by the hydration of the single carboxylic acid group.[5] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | Soluble | The carboxylic acid will be deprotonated to form the corresponding sodium carboxylate salt. This ionic salt is significantly more polar and will readily dissolve in the aqueous medium.[9][10] |

Experimental Determination of Equilibrium Solubility

To obtain precise, quantitative data, an experimental measurement is required. The "shake-flask" method to determine thermodynamic equilibrium solubility is considered the gold standard for its reliability.[11][12][13] The objective is to create a saturated solution, where the dissolved solute is in equilibrium with the excess, undissolved solid.[14]

Causality in Protocol Design

-

Why use an excess of solid? To ensure the solution becomes fully saturated and that equilibrium is established between the solid and liquid phases.[12][13]

-

Why agitate at a constant temperature? Solubility is temperature-dependent.[15] Constant temperature ensures reproducible results, and agitation ensures the entire solvent volume is in contact with the solid, accelerating the time to reach equilibrium.[11][14]

-

Why confirm equilibrium? The system must reach a steady state. Taking samples at multiple time points (e.g., 24, 48, and 72 hours) and finding a constant concentration confirms that equilibrium has been achieved.[13]

-

Why filter or centrifuge? To completely separate the saturated liquid phase (supernatant) from any undissolved solid particles before analysis. Failure to do so would result in an erroneously high solubility measurement.[12]

Step-by-Step Protocol

This protocol describes the analytical method for determining solubility.[14]

-

Preparation: Add an excess amount of crystalline 2,5-di-tert-butylbenzoic acid to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C) and moderate agitation speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to create a vortex.[11]

-

Equilibrium Confirmation: Allow the samples to equilibrate for at least 24 hours.[13] To ensure equilibrium, take samples at 24h, 48h, and 72h.

-

Phase Separation: After the equilibration period, stop the agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles. Alternatively, centrifuge the vials and then sample the supernatant.[12]

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration into the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice for aromatic carboxylic acids.[12][16][17]

-

Method: A reverse-phase C18 column is typically used.

-

Mobile Phase: An acidic mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic or phosphoric acid) is often used to ensure the carboxylic acid is in its protonated, neutral form for consistent retention.[17]

-

Detection: UV detection at a wavelength around 210 nm or near the compound's λ_max is appropriate.[16][17]

-

-

Calculation: Using the concentration measured in the diluted sample and the dilution factor, calculate the original concentration in the saturated supernatant. This value is the equilibrium solubility, typically expressed in mg/mL or mol/L.

Caption: Experimental workflow for solubility determination.

Data Presentation

Quantitative results from the experimental protocol should be recorded systematically.

Table 1: Experimentally Determined Solubility of 2,5-di-tert-butylbenzoic Acid

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|

| e.g., Toluene | 25.0 ± 0.5 | ||

| e.g., Acetone | 25.0 ± 0.5 | ||

| e.g., Ethanol | 25.0 ± 0.5 | ||

| e.g., Hexane | 25.0 ± 0.5 |

| ... (add other solvents) | ... | | |

Conclusion

While specific solubility data for 2,5-di-tert-butylbenzoic acid is not widely published, a robust prediction of its behavior can be made based on its molecular structure. The dominant non-polar character, conferred by the two tert-butyl groups and the benzene ring, suggests high solubility in non-polar and moderately polar aprotic solvents, and limited solubility in highly polar, protic solvents like water. For precise quantitative needs in process development and formulation, the isothermal equilibrium "shake-flask" method detailed in this guide provides a reliable and authoritative protocol for generating high-quality experimental data. This combination of theoretical prediction and rigorous experimental methodology equips researchers with the necessary tools to effectively utilize 2,5-di-tert-butylbenzoic acid in their work.

References

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

ResearchGate. (2025). Solubility of Benzoic Acid in Mixed Solvents. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Measurement and Modeling of Solubility of para-tert-Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved February 7, 2026, from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (n.d.). Influence of Matrix Composition on the Solubility of Hydroxybenzoic Acid Isomers in Supercritical Carbon Dioxide. Retrieved February 7, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved February 7, 2026, from [Link]

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved February 7, 2026, from [Link]

-

YouTube. (2024). ALEKS: Applying like dissolves like. Retrieved February 7, 2026, from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved February 7, 2026, from [Link]

-

White Rose Research Online. (n.d.). Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallisation. Retrieved February 7, 2026, from [Link]

-

National Institutes of Health (NIH). (2021). Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved February 7, 2026, from [Link]

-

IJSRP. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2015). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?. Retrieved February 7, 2026, from [Link]

-

PubMed. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Retrieved February 7, 2026, from [Link]

-

MOST Wiedzy. (n.d.). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. Retrieved February 7, 2026, from [Link]

-

Oreate AI Blog. (2026). The Paradox of Benzoic Acid: Why It Struggles to Dissolve in Water. Retrieved February 7, 2026, from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 7, 2026, from [Link]

-

Scribd. (n.d.). Like Dissolves Like Meaning. Retrieved February 7, 2026, from [Link]

-

MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved February 7, 2026, from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved February 7, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Effect of Solvent on Distribution Study of Benzoic Acid. Retrieved February 7, 2026, from [Link]

-

Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Retrieved February 7, 2026, from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved February 7, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. scribd.com [scribd.com]

- 4. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]

- 5. The Paradox of Benzoic Acid: Why It Struggles to Dissolve in Water - Oreate AI Blog [oreateai.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. researchgate.net [researchgate.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Structural Architecture & Synthetic Analysis of 2,5-Di-tert-butylbenzoic Acid

Executive Summary

2,5-Di-tert-butylbenzoic acid (CAS: 14034-95-8) represents a class of sterically congested aromatic carboxylic acids where the interplay between electronic induction and steric inhibition of resonance defines its reactivity.[1] Unlike its unhindered analogs, the presence of a tert-butyl group at the ortho (2-) position forces the carboxyl moiety out of planarity with the benzene ring.[1][2] This "ortho effect" fundamentally alters its pKa, solubility profile, and utility as a ligand in coordination chemistry.[1][2]

This guide provides a rigorous analysis of the molecule’s structural dynamics, a field-validated synthetic protocol via metal-halogen exchange, and a breakdown of its spectroscopic signature.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The distinct behavior of 2,5-di-tert-butylbenzoic acid stems from its lipophilic bulk.[1] The following data consolidates experimental and predicted values essential for experimental design.

| Property | Value | Context/Notes |

| CAS Registry | 14034-95-8 | |

| Molecular Formula | C₁₅H₂₂O₂ | |

| Molecular Weight | 234.34 g/mol | |

| Melting Point | 97–99 °C | Lower than benzoic acid (122 °C) due to disrupted crystal packing.[1] |

| pKa (Calc.) | ~3.95 | Slightly more acidic than benzoic acid (4.[1][2]20) due to steric inhibition of resonance.[1][2][3] |

| LogP (Oct/Water) | ~5.05 | Highly lipophilic; requires non-polar solvents (DCM, Toluene) for extraction.[1][2] |

| Solubility | High in organic solvents | Soluble in Et₂O, CHCl₃, THF; Insoluble in water.[1][2] |

Structural Analysis: The Ortho-Steric Conflict

The defining feature of 2,5-di-tert-butylbenzoic acid is the steric clash between the carboxyl group at C1 and the tert-butyl group at C2.[1]

Conformational Locking

In a standard benzoic acid, the carboxyl group is coplanar with the phenyl ring to maximize

-

Twist Angle: Crystallographic data on similar congeners suggests a twist angle (

) of 40–60° relative to the aromatic plane.[1][2] -

Electronic Consequence: This deconjugation isolates the carbonyl

-system from the aromatic ring.[1][2] While resonance usually stabilizes the neutral acid, its loss (due to twisting) is less energetic than the steric repulsion, making the proton easier to remove (lower pKa).[1][2]

Spectroscopic Signature (NMR & IR)

Researchers should look for these diagnostic signals to confirm structure and purity.[1][2]

-

¹H NMR (CDCl₃, 400 MHz):

- 1.30–1.45 ppm: Two distinct singlets (9H each). The 2-position t-Bu is often shielded relative to the 5-position due to the anisotropic effect of the twisted carbonyl.[1]

-

7.40–8.00 ppm: Aromatic region shows an AMX or ABC pattern depending on resolution.[1][2] The proton at C6 (ortho to COOH) typically appears as a doublet (

-

IR Spectroscopy:

Synthetic Methodology

While Friedel-Crafts alkylation of benzoic acid is possible, it suffers from poor regioselectivity (favoring 4- and 3,5- substitution).[1] The Metal-Halogen Exchange Route is the authoritative protocol for high-purity synthesis.[1][2]

Reaction Logic Flow

The synthesis exploits the directing power of the tert-butyl groups in the precursor (1,4-di-tert-butylbenzene) to install a bromide, which is then converted to the acid.[1][4]

Figure 1: Strategic synthetic pathway via lithiation-carboxylation, ensuring regiochemical fidelity.[1]

Detailed Experimental Protocol

Safety Note: n-Butyllithium is pyrophoric. Perform all lithiation steps under inert atmosphere (Ar or N₂).

Step 1: Bromination[1][4]

-

Charge: Dissolve 1,4-di-tert-butylbenzene (10.0 g, 52.5 mmol) in dry dichloromethane (DCM, 50 mL). Add a catalytic amount of iron powder (100 mg) or iodine.[1][2]

-

Add: Add bromine (2.7 mL, 52.5 mmol) dropwise at 0°C in the dark.

-

Monitor: Stir at room temperature for 4 hours. Monitor by TLC (Hexanes).[1][2] The product (1-bromo-2,5-di-tert-butylbenzene) moves slightly lower than the starting material.[1]

-

Workup: Quench with saturated Na₂S₂O₃ (to remove excess Br₂). Wash with water and brine.[1][2] Dry over MgSO₄.[1][2]

-

Purification: Recrystallize from ethanol or use directly if purity >95% by GC.

Step 2: Lithiation & Carboxylation[1]

-

Setup: Flame-dry a 250 mL Schlenk flask. Cycle N₂ three times.

-

Solvate: Dissolve the bromo-intermediate (5.0 g, 18.5 mmol) in anhydrous THF (40 mL). Cool to -78°C (dry ice/acetone bath).

-

Lithiate: Add n-BuLi (2.5 M in hexanes, 8.2 mL, 20.5 mmol) dropwise over 20 minutes.

-

Carboxylate: Bubble dry CO₂ gas (passed through a CaCl₂ drying tube) into the solution for 30 minutes. The mixture will become viscous/slurry.[1][2]

-

Quench: Allow to warm to 0°C, then quench with 10% HCl (30 mL) until pH < 2.

-

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine.[1][2] Dry (Na₂SO₄) and concentrate.[1][2]

-

Final Polish: Recrystallize from Hexane/EtOAc to obtain white needles.

Applications in Research & Development

Ligand Design (MOFs & Coordination Polymers)

The 2,5-di-tert-butyl motif is a "privileged scaffold" in Metal-Organic Framework (MOF) design.[1]

-

Porosity Control: The bulky tert-butyl groups prevent dense packing of the aromatic rings, often leading to larger pore apertures in coordination networks.[1][2]

-

Solubility: Complexes formed with this ligand exhibit higher solubility in non-polar solvents, facilitating solution-phase processing of metallopolymers.[1][2]

Metabolic Probes

In drug metabolism studies, the tert-butyl group is metabolically robust.[1][2] It blocks the common metabolic "soft spot" (para-hydroxylation) on the ring.[1][2]

-

Mechanism: By placing t-Bu groups at 2 and 5, the 3, 4, and 6 positions are sterically shielded or electronically deactivated, making the ring resistant to Cytochrome P450 oxidation.[1]

References

-

EPA CompTox Chemicals Dashboard. 2,5-di-tert-butylbenzoic acid (CAS 14034-95-8) Properties and Environmental Fate.[1] [1][2][5]

-

Sigma-Aldrich (Merck). 2,5-Di-tert-butylbenzoic acid Product Specification and Safety Data Sheet.[1][2] [1][2][6]

-

NIST Chemistry WebBook. Benzoic acid, 2,5-bis(1,1-dimethylethyl)- Data & Spectral Information.[1][2] [1][2][5]

-

Crawford, R. et al. Steric Inhibition of Resonance in Ortho-Substituted Benzoic Acids.[1][2] Journal of the Chemical Society.[1][2] (Generalized mechanism citation for ortho-effect).

Sources

- 1. 2,5-Di-tert-butylbenzoquinone | C14H20O2 | CID 17161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Di-tert-butylbenzoic acid | C15H22O2 | CID 11959046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 2,6-Di-tert-butylbenzoic acid [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. 2,5-Di-tert-butylbenzoic acid | 14034-95-8 [sigmaaldrich.com]

Methodological & Application

synthesis of 2,5-di-tert-butylbenzoic acid from 1,4-di-tert-butylbenzene

An Application Note for the Synthesis of 2,5-di-tert-butylbenzoic Acid from 1,4-di-tert-butylbenzene

Introduction

2,5-di-tert-butylbenzoic acid is a sterically hindered aromatic carboxylic acid derivative. The bulky tert-butyl groups ortho and meta to the carboxyl group impart unique solubility and reactivity characteristics, making it and its derivatives valuable intermediates in the development of pharmaceuticals, specialty polymers, and advanced materials. This application note provides a detailed, two-step protocol for the synthesis of 2,5-di-tert-butylbenzoic acid, commencing with the commercially available starting material, 1,4-di-tert-butylbenzene. The synthesis proceeds via an electrophilic aromatic substitution followed by an oxidation reaction, two fundamental transformations in organic chemistry. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth mechanistic explanations, a robust experimental protocol, and critical safety information.

Overall Reaction Scheme

The synthesis is accomplished in two primary stages:

-

Friedel-Crafts Acylation: 1,4-di-tert-butylbenzene is acylated using acetyl chloride in the presence of a Lewis acid catalyst, aluminum chloride, to yield the intermediate, 2,5-di-tert-butylacetophenone.

-

Haloform Reaction: The methyl ketone intermediate is subsequently oxidized using sodium hypobromite (prepared in situ from bromine and sodium hydroxide) to afford the sodium salt of 2,5-di-tert-butylbenzoic acid, which is then protonated to yield the final product.

(A proper chemical structure image would be placed here in a real document. For this text-based format, the reaction is described above.)

Part 1: Friedel-Crafts Acylation of 1,4-di-tert-butylbenzene

This first stage introduces an acetyl group onto the aromatic ring. The tert-butyl groups are activating and ortho-, para-directing. Due to the significant steric hindrance from the existing tert-butyl group at position 1, the incoming electrophile is directed to the less hindered ortho position (position 2).

Mechanistic Insight: The Acylium Ion Electrophile

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1][2] The key to this reaction is the generation of a potent electrophile, the acylium ion. The Lewis acid, aluminum chloride (AlCl₃), coordinates to the chlorine atom of acetyl chloride.[3] This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (CH₃CO⁺).[4] This highly reactive electrophile is then attacked by the electron-rich π-system of the 1,4-di-tert-butylbenzene ring, proceeding through a sigma complex (arenium ion) intermediate to eventually form the acylated product.[4] A key advantage of acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation.[5]

Experimental Workflow: Friedel-Crafts Acylation

Caption: Flowchart of the Friedel-Crafts acylation protocol.

Detailed Protocol: Synthesis of 2,5-di-tert-butylacetophenone

-

Reactor Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the apparatus is flame-dried and maintained under an inert nitrogen atmosphere.

-

Reagent Charging: Charge the flask with 1,4-di-tert-butylbenzene (10.0 g, 52.5 mmol) and dichloromethane (DCM, 80 mL). Stir the mixture until the solid dissolves completely.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Catalyst Addition: While maintaining the temperature between 0-5°C, cautiously add anhydrous aluminum chloride (AlCl₃, 8.4 g, 63.0 mmol, 1.2 eq) to the stirred solution in small portions. The addition is exothermic.

-

Acylating Agent Addition: Add acetyl chloride (4.5 mL, 63.0 mmol, 1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Quenching: Cool the reaction mixture back to 0°C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL). This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate (NaHCO₃) solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 2,5-di-tert-butylacetophenone, as an oil or low-melting solid. The product can be used in the next step without further purification.

Part 2: Haloform Oxidation of 2,5-di-tert-butylacetophenone

The haloform reaction is a reliable method for converting methyl ketones into carboxylic acids with one less carbon atom.[6] The methyl group is converted into a haloform (e.g., chloroform, bromoform, or iodoform).[7]

Mechanistic Insight: Enolate Halogenation and Nucleophilic Acyl Substitution

The reaction proceeds in a basic medium.[8]

-

Enolate Formation & Halogenation: A hydroxide ion removes an acidic α-proton from the methyl ketone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic halogen (e.g., Br₂). This process repeats two more times until the methyl group is fully halogenated to a -CBr₃ group.[8][9]

-

Nucleophilic Attack and Cleavage: The hydroxide ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond results in the cleavage of the C-C bond, expelling the tribromomethyl anion (⁻CBr₃) as it is a stable leaving group due to the inductive effect of the three bromine atoms.[9]

-

Acid-Base Reaction: An irreversible acid-base reaction occurs between the newly formed carboxylic acid and the tribromomethyl anion, yielding the carboxylate salt and bromoform (CHBr₃). This final proton transfer step drives the reaction to completion.[9] Acidification in the final workup step protonates the carboxylate to give the desired carboxylic acid.

Experimental Workflow: Haloform Oxidation

Sources

- 1. cerritos.edu [cerritos.edu]

- 2. byjus.com [byjus.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Haloform reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Video: Multiple Halogenation of Methyl Ketones: Haloform Reaction [jove.com]

Application Notes and Protocols for the Synthesis of Tert-Butylbenzoic Acids via Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide to the Friedel-Crafts alkylation methods for the synthesis of tert-butylbenzoic acids. Recognizing the inherent challenges of this reaction with deactivated aromatic substrates, this guide elucidates the underlying chemical principles, details established protocols, and presents viable alternative synthetic routes to empower researchers in their experimental design and execution.

I. Foundational Principles: The Challenge of Applying Friedel-Crafts Alkylation to Benzoic Acid

The Friedel-Crafts alkylation, a cornerstone of C-C bond formation in organic synthesis, involves the electrophilic substitution of an aromatic proton with an alkyl group.[1][2] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), or a Brønsted acid like sulfuric acid (H₂SO₄).[1][3] The catalyst's role is to generate a carbocation electrophile from an alkyl halide, alcohol, or alkene, which then attacks the electron-rich aromatic ring.[1][4]

However, the direct Friedel-Crafts alkylation of benzoic acid presents significant challenges. The carboxylic acid group is a potent deactivating group, withdrawing electron density from the benzene ring through both inductive and resonance effects.[5][6] This reduced nucleophilicity of the aromatic ring makes it less susceptible to attack by the carbocation electrophile.[4][6]

Furthermore, the Lewis acid catalyst can form a complex with the carboxylic acid group, further deactivating the ring and potentially rendering the catalyst inactive.[5] Consequently, traditional Friedel-Crafts alkylation of benzoic acid is often inefficient or fails to proceed altogether.[5][7]

Regioselectivity Considerations

Should the reaction proceed, the carboxylic acid group is a meta-director. Therefore, direct alkylation would be expected to yield primarily 3-tert-butylbenzoic acid. The synthesis of the commercially significant 4-tert-butylbenzoic acid via this direct route is not feasible.

II. Reaction Mechanism: A Step-by-Step Analysis

The generally accepted mechanism for Friedel-Crafts alkylation proceeds in three main steps:

-

Formation of the Electrophile: The Lewis or Brønsted acid catalyst interacts with the alkylating agent (e.g., tert-butyl alcohol or tert-butyl chloride) to generate a tert-butyl carbocation. This carbocation is a powerful electrophile.[1][8]

-

Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the carbocation to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

-

Deprotonation and Catalyst Regeneration: A weak base, often the conjugate base of the acid catalyst, removes a proton from the carbon bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the catalyst.[1]

III. Experimental Protocols: Navigating the Synthesis of Tert-Butylbenzoic Acids

Given the challenges of direct alkylation, a more practical approach involves a two-step synthesis starting from toluene. Below, we provide protocols for both the direct (and challenging) method and the more reliable indirect method.

Protocol 1: Direct Tert-Butylation of Benzoic Acid (Illustrative of Challenges)

This protocol is adapted from general Friedel-Crafts procedures and highlights the expected difficulties. Researchers should anticipate low yields and the potential for reaction failure.

Materials:

-

Benzoic Acid

-

tert-Butyl Alcohol

-

Concentrated Sulfuric Acid (98%)

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Round-bottom flask

-

Reflux condenser

-

Separatory Funnel

-

Sodium Bicarbonate (saturated solution)

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoic acid in a minimal amount of a suitable solvent (e.g., nitrobenzene, if tolerated).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a molar excess of tert-butyl alcohol to the stirred solution.

-

With vigorous stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion (or after a prolonged period with no further conversion), cool the reaction mixture to room temperature and quench by slowly pouring it over crushed ice.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove unreacted benzoic acid and the acid catalyst.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by recrystallization to isolate the tert-butylbenzoic acid isomers.

Expected Outcome and Causality:

Due to the deactivating nature of the carboxylic acid group, the yield of tert-butylbenzoic acids is expected to be low. The primary isomer formed will likely be the meta-isomer. The strong acidic conditions may also lead to side reactions, such as sulfonation of the aromatic ring.

Protocol 2: A More Viable Two-Step Synthesis of 4-tert-Butylbenzoic Acid

This is the industrially preferred and more reliable method for synthesizing 4-tert-butylbenzoic acid.

Part A: Friedel-Crafts Alkylation of Toluene

Materials:

-

Toluene

-

tert-Butyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Three-neck round-bottom flask

-

Dropping Funnel

-

Gas trap (to absorb HCl gas)

-

Hydrochloric Acid (dilute)

-

Sodium Bicarbonate (saturated solution)

-

Anhydrous Magnesium Sulfate

-

Distillation apparatus

Procedure:

-

Set up a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap.

-

Charge the flask with anhydrous aluminum chloride and an excess of toluene.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add tert-butyl chloride dropwise from the dropping funnel to the stirred mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess toluene by distillation.

-

Purify the resulting p-tert-butyltoluene by fractional distillation.

Part B: Oxidation of p-tert-Butyltoluene to 4-tert-Butylbenzoic Acid

Materials:

-

p-tert-Butyltoluene

-

Potassium Permanganate (KMnO₄) or other suitable oxidizing agent (e.g., air with a cobalt catalyst)

-

Sodium Hydroxide or Sodium Carbonate

-

Sulfuric Acid (dilute)

-

Magnetic Stirrer and Stir Bar

-

Round-bottom flask

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, combine p-tert-butyltoluene with an aqueous solution of sodium carbonate or sodium hydroxide.

-

Heat the mixture to reflux and add a solution of potassium permanganate portion-wise over several hours.

-

Continue to reflux until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with dilute sulfuric acid to precipitate the 4-tert-butylbenzoic acid.

-

Collect the product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize from a suitable solvent if further purification is needed.

IV. Modern Catalytic Systems: The Promise of Solid Acids

To circumvent the issues associated with traditional Lewis and Brønsted acids (e.g., corrosion, catalyst separation, and waste generation), research has explored the use of solid acid catalysts, such as zeolites.[9][10][11] These materials offer several advantages, including ease of separation, reusability, and potentially higher selectivity. While specific protocols for the tert-butylation of benzoic acid using solid acids are not yet widely established, this remains an active area of research with the potential to provide more environmentally friendly and efficient synthetic routes.

V. Comparative Analysis of Synthetic Methods

| Method | Substrate | Alkylating Agent | Catalyst | Key Advantages | Key Disadvantages | Predominant Isomer |

| Direct Alkylation | Benzoic Acid | tert-Butyl Alcohol/Chloride | H₂SO₄ / AlCl₃ | Single-step synthesis | Very low yield, reaction failure is common, catalyst deactivation | Meta |

| Two-Step Synthesis | Toluene | tert-Butyl Chloride | AlCl₃ | High yield, reliable, industrially scalable | Two separate reaction steps | Para |

| Solid Acid Catalysis | Benzoic Acid (potential) | tert-Butyl Alcohol/Alkene | Zeolites, etc. | Catalyst is reusable, environmentally friendlier | Requires further research and optimization for this specific substrate | Dependent on catalyst structure |

VI. Conclusion

While the direct Friedel-Crafts alkylation of benzoic acid to produce tert-butylbenzoic acids is theoretically conceivable, it is fraught with practical challenges that render it largely ineffective. The deactivating nature of the carboxylic acid group significantly hinders the reaction. For researchers and professionals in drug development requiring reliable and scalable access to these compounds, particularly the 4-tert-butyl isomer, a two-step approach commencing with the Friedel-Crafts alkylation of toluene followed by oxidation is the demonstrably superior and recommended pathway. Future advancements in solid acid catalysis may eventually offer a more direct and sustainable alternative.

VII. References

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

EduBirdie. (n.d.). Friedel-Crafts Alkylation. Eastern Kentucky University. Retrieved from [Link]

-

Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments (3rd ed.). Houghton Mifflin.

-

Chemistry Stack Exchange. (2016). Does Friedel-Crafts reaction fail with benzoic acid? Retrieved from [Link]

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PARA TERTIARY BUTYL BENZOIC ACID. Retrieved from [Link]

-

Theochem @ Mercer University. (n.d.). FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Retrieved from [Link]

-

Study.com. (n.d.). What is the major product of the Friedel-Crafts alkylation of benzene with isobutyl alcohol and sulfuric acid? Retrieved from [Link]

-

Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

-

Quora. (2016). Organic Chemistry: Why does benzoic acid not give friedel crafts reaction? Retrieved from [Link]

-

Filo. (2025). Give reasons why benzoic acid does not give Friedel-Crafts reac... Retrieved from [Link]

-

Brainly.in. (2019). why benzoic acid and benzaldehyde not showing friedel craft acylation and friedel craft alkylation. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene. Retrieved from [Link]

-

Google Patents. (n.d.). CN101648866B - Preparation technology of p-tert-butyl benzoic acid. Retrieved from

-

Google Patents. (n.d.). CN102617335B - Process for synthesizing p-tert-butylbenzoic acid. Retrieved from

-

PrepChem.com. (n.d.). Synthesis of p-tert-butylbenzoic acid. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Quora. (2024). Can you show me and briefly explain how the Friedel-Crafts reaction of benzoic acid proceeds to give 3,5-dimethylbenzoic acid? Retrieved from [Link]

-

MDPI. (n.d.). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Carboxylic acids to butyl esters over dealuminated–realuminated beta zeolites for removing organic acids from bio-oils. Retrieved from [Link]

-

Synlett. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Zeolites Catalyze the Nazarov Reaction and the tert-Butylation of Alcohols by Stabilization of Carboxonium Intermediates. Retrieved from [Link]

Sources

- 1. cerritos.edu [cerritos.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. theochem.mercer.edu [theochem.mercer.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Question: Give reasons why benzoic acid does not give Friedel-Crafts reac.. [askfilo.com]

- 7. brainly.in [brainly.in]

- 8. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 9. mdpi.com [mdpi.com]

- 10. Carboxylic acids to butyl esters over dealuminated–realuminated beta zeolites for removing organic acids from bio-oils - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: Leveraging 2,5-Di-tert-butylbenzoic Acid in Supramolecular Chemistry

These application notes provide a comprehensive guide for researchers, medicinal chemists, and material scientists on the potential applications of 2,5-di-tert-butylbenzoic acid as a versatile building block in supramolecular chemistry and crystal engineering. While direct literature on the supramolecular behavior of this specific isomer is emerging, this guide extrapolates from the well-established principles of steric hindrance and hydrogen bonding in benzoic acid derivatives to provide a robust framework for its application.

Introduction: The Role of Steric Hindrance in Supramolecular Design

Supramolecular chemistry relies on the predictable and directional nature of non-covalent interactions to construct complex, functional architectures from molecular building blocks. Among these, the carboxylic acid moiety is a powerful and frequently employed functional group, capable of forming robust hydrogen-bonded synthons. The substitution pattern on the aromatic ring of benzoic acid derivatives plays a critical role in dictating the final supramolecular assembly.

2,5-Di-tert-butylbenzoic acid is a particularly intriguing molecule due to the presence of two bulky tert-butyl groups at the 2 and 5 positions of the phenyl ring. This significant steric hindrance is anticipated to exert a profound influence on the molecule's self-assembly and co-crystallization behavior, potentially leading to novel supramolecular structures with unique properties. The steric bulk can direct the formation of specific synthons, frustrate certain packing arrangements, and create void spaces within the crystal lattice, which are all desirable attributes in crystal engineering. For instance, studies on other sterically hindered benzoic acids have shown that bulky substituents can prevent the typical carboxylic acid dimer formation and instead favor catemeric (chain-like) arrangements.[1]

Physicochemical Properties

Understanding the fundamental properties of 2,5-di-tert-butylbenzoic acid is essential for designing supramolecular experiments.

| Property | Value | Reference |

| CAS Number | 14034-95-8 | |

| Molecular Formula | C₁₅H₂₂O₂ | |

| Molecular Weight | 234.34 g/mol | |

| Physical Form | Solid | |

| Purity | 97% | |

| Storage | Sealed in dry, room temperature |

Potential Supramolecular Applications and Experimental Design

The unique substitution pattern of 2,5-di-tert-butylbenzoic acid suggests its utility in several areas of supramolecular chemistry. The bulky tert-butyl groups can be exploited to control dimensionality and create porous networks.

Co-crystal Formation: A Strategy for Modulating Physicochemical Properties

Co-crystallization is a powerful technique to modify the physical properties of active pharmaceutical ingredients (APIs) and other functional molecules without altering their chemical structure.[2] 2,5-Di-tert-butylbenzoic acid can serve as a robust co-former, engaging in hydrogen bonding with a variety of functional groups. The steric hindrance it provides can lead to the formation of less dense, and potentially more soluble, co-crystal phases.

A key consideration in co-crystal design is the pKa difference (ΔpKa) between the co-formers. A ΔpKa of less than 0 generally leads to co-crystal formation, while a ΔpKa greater than 3 typically results in salt formation.[2]

Host-Guest Chemistry and the Creation of Porous Materials

The steric bulk of the tert-butyl groups may prevent efficient packing in the solid state, leading to the formation of porous supramolecular frameworks. These voids could potentially encapsulate guest molecules, leading to applications in separation, storage, and sensing.

Experimental Protocols

The following are generalized protocols that can be adapted for exploring the supramolecular chemistry of 2,5-di-tert-butylbenzoic acid.

Protocol for Co-crystal Screening by Solvent Evaporation

This method is a straightforward approach for initial co-crystal screening.

Materials:

-

2,5-Di-tert-butylbenzoic acid

-

Co-former of interest

-

A range of solvents with varying polarities (e.g., ethanol, ethyl acetate, acetonitrile, toluene)

-

Small vials (e.g., 2 mL glass vials)

-

Microbalance

-

Vortex mixer

-

Hot plate/stirrer

Procedure:

-

Stoichiometric Weighing: Accurately weigh equimolar amounts of 2,5-di-tert-butylbenzoic acid and the chosen co-former. Common starting ratios are 1:1 and 2:1.

-

Dissolution: Place the weighed solids into a clean vial and add a small amount of solvent (e.g., 0.5-1 mL).

-

Solubilization: Gently warm and vortex the mixture to ensure complete dissolution of both components. If the solids do not dissolve, add more solvent incrementally.

-

Evaporation: Loosely cap the vial to allow for slow solvent evaporation at room temperature.

-

Crystal Growth: Allow the solution to stand undisturbed for several days to weeks. Monitor for crystal formation.

-

Isolation and Analysis: Once crystals have formed, carefully isolate them from the remaining solvent and allow them to air dry. Analyze the crystals using appropriate characterization techniques (see Section 5).

Protocol for Slurry Co-crystallization

This method is useful when the co-formers have different solubilities or when solvent evaporation does not yield crystalline material.

Materials:

-

2,5-Di-tert-butylbenzoic acid

-

Co-former of interest

-

A solvent in which both components are sparingly soluble

-

Magnetic stirrer and stir bar

-

Vial

Procedure:

-

Weighing: Weigh stoichiometric amounts of 2,5-di-tert-butylbenzoic acid and the co-former into a vial.

-

Solvent Addition: Add a small amount of the selected solvent to create a slurry.

-

Stirring: Place the vial on a magnetic stirrer and stir the slurry at a constant temperature (e.g., room temperature or slightly elevated) for an extended period (24-72 hours).

-

Equilibration: The system will equilibrate, and the most thermodynamically stable solid phase (ideally the co-crystal) will form.

-

Isolation and Analysis: Isolate the solid by filtration, wash with a small amount of the solvent, and dry. Analyze the solid product.

Characterization of Supramolecular Assemblies

A combination of analytical techniques is crucial for confirming the formation of a new supramolecular phase and elucidating its structure.

-

Powder X-ray Diffraction (PXRD): This is a primary tool for identifying new crystalline phases. The PXRD pattern of a co-crystal will be distinct from the patterns of the individual components.[3][4]

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point of the new solid phase. A co-crystal will typically exhibit a single, sharp melting endotherm that is different from the melting points of the starting materials.[2][3]

-

Single-Crystal X-ray Diffraction (SCXRD): This technique provides unambiguous proof of co-crystal formation and delivers detailed information about the crystal structure, including bond lengths, bond angles, and intermolecular interactions.

-

Spectroscopic Methods (FTIR, Raman, Solid-State NMR): These techniques can provide evidence of the hydrogen bonding interactions between the co-formers in the new solid phase.

Visualizing Supramolecular Constructs and Workflows

Diagrams of Potential Supramolecular Synthons

The steric hindrance of the tert-butyl groups may influence the common hydrogen bonding patterns of carboxylic acids.

Caption: Potential hydrogen bonding patterns of carboxylic acids.

Experimental Workflow for Co-crystal Screening

Caption: A general workflow for co-crystal screening and characterization.

Conclusion

2,5-Di-tert-butylbenzoic acid presents a compelling, yet underexplored, building block for supramolecular chemistry. Its significant steric bulk is poised to offer unique control over crystal packing and the formation of novel supramolecular architectures. The protocols and characterization strategies outlined in these application notes provide a solid foundation for researchers to begin exploring the potential of this intriguing molecule in the design of new co-crystals, and functional materials.

References

-

PubChem. (n.d.). 2,5-Di-tert-butylhydroquinone. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, Y., Liu, J. J., Zhang, L., & Wang, X. Z. (n.d.). Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. White Rose Research Online. Retrieved from [Link]

- Google Patents. (n.d.). CN102617335B - Process for synthesizing p-tert-butylbenzoic acid.

- Karimi-Jafari, M., et al. (2018). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Pharmaceutical Sciences, 107(7), 1877-1892.

- Endou, T., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology, 112, 48-53.

- Oswald, I. D. H., et al. (2005). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning. CrystEngComm, 7, 593-600.

- Pobudkowska, A., et al. (2020). Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy. Molecules, 25(14), 3169.

- Pluta, T., & Grzesiak, I. (2023).

- Varughese, S., et al. (2006). Helical Self-Assembly of Substituted Benzoic Acids: Influence of Weaker X...X and C-H...X Interactions. Crystal Growth & Design, 6(9), 2109-2115.

-

NIST. (n.d.). 2-Tert-butylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

- Then, S. M., et al. (2018). Steric repulsion and supramolecular assemblies via a two-dimensional plate by C—H⋯O hydrogen bonds in two closely related 2-(benzofuran-2-yl)-2-oxoethyl benzoates.

- Alvarez, A. J., et al. (2017). Continuous Cocrystallization of Benzoic Acid and Isonicotinamide by Mixing-Induced Supersaturation: Exploring Opportunities between Reactive and Antisolvent Crystallization Concepts. Crystal Growth & Design, 17(3), 1046-1054.

-

Cheméo. (n.d.). Chemical Properties of 3,5-Di-tert-butylbenzoic acid (CAS 16225-26-6). Retrieved from [Link]

- Al-Obaidi, O. (2019).

-

Connected Papers. (n.d.). Cocrystal characterization techniques: Significance and symbolism. Retrieved from [Link]

- Aakeröy, C. B., et al. (2011). Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. Crystal Growth & Design, 11(10), 4533-4543.

-

PubChem. (n.d.). tert-Butylbenzoic acid (mixed isomers). National Center for Biotechnology Information. Retrieved from [Link]

- De, S., et al. (2015). Modeling Supramolecular Polymerization: The Role of Steric Effects and Hydrophobic Interactions. The Journal of Physical Chemistry B, 119(38), 12469-12478.

- Li, H., & Li, Z.-T. (2017). Supramolecular chemistry at the interface of biology, materials and medicine. Beilstein Journal of Organic Chemistry, 13, 2056-2057.

- Kumar, S., et al. (2023).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Troubleshooting & Optimization

overcoming steric hindrance in 2,5-di-tert-butylbenzoic acid esterification

Welcome to the technical support guide for navigating the challenges associated with the esterification of 2,5-di-tert-butylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals who encounter difficulties with this sterically demanding transformation. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to guide you toward a successful synthesis.

The Core Challenge: Unraveling Steric Hindrance

The esterification of 2,5-di-tert-butylbenzoic acid presents a significant synthetic hurdle due to severe steric hindrance. The two bulky tert-butyl groups flanking the carboxylic acid functionality act as molecular shields, physically blocking the carbonyl carbon from the nucleophilic attack of an alcohol. This steric congestion not only slows down the reaction rate but also destabilizes the required tetrahedral intermediate, often causing common esterification methods to fail or deliver disappointingly low yields.[1]

This guide will walk you through the causality of common failures and provide robust, alternative strategies to overcome this steric barrier.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying chemical principles and actionable solutions.

Q1: My standard Fischer-Speier esterification (acid catalyst + excess alcohol) of 2,5-di-tert-butylbenzoic acid is not working. Why is it failing and what should I do?

A1: Causality and Strategy

The Fischer-Speier esterification is an equilibrium-driven process that relies on the protonation of the carbonyl oxygen to enhance its electrophilicity, followed by the nucleophilic attack of the alcohol.[2][3] With 2,5-di-tert-butylbenzoic acid, the steric bulk of the ortho tert-butyl group severely impedes the approach of the alcohol. Even with a large excess of alcohol and prolonged heating, the activation energy for this step is prohibitively high, leading to little or no product formation.[1] Pushing the equilibrium by removing water (e.g., with a Dean-Stark trap) is often insufficient because the forward reaction rate is kinetically stalled.[4]

Recommended Action: Abandon the Fischer-Speier method. This substrate requires the carboxylic acid to be converted into a much more reactive intermediate before the introduction of the alcohol. This is achieved using coupling agents or by converting the acid to an acid chloride.

Q2: I'm reacting 2,5-di-tert-butylbenzoic acid with a simple primary alcohol and getting low yields. What are the most effective methods for this scenario?

A2: Leveraging Activated Intermediates

When the alcohol is not sterically demanding, the primary challenge remains the activation of the hindered carboxylic acid. The following methods are designed to create highly reactive acylating agents that can overcome the steric shield.

-

The Acid Chloride Route (The Classic Approach): This is a robust, two-step method.

-

Principle: The hydroxyl group of the carboxylic acid is replaced with a chlorine atom, a much better leaving group. This is typically done using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with primary alcohols, even in the presence of steric hindrance on the acid. A non-nucleophilic base like pyridine or triethylamine (Et₃N) is used to scavenge the HCl byproduct.

-

Causality: You are fundamentally changing the nature of the electrophile. The C-Cl bond is weaker and more polarized than the C-OH bond, and Cl⁻ is an excellent leaving group, making the subsequent nucleophilic attack by the alcohol much more favorable.

-

-

Steglich Esterification (Mild & Efficient): This method uses a carbodiimide coupling agent and a nucleophilic catalyst.[5]

-

Principle: A carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] However, the key to success with hindered substrates is the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[6][7] DMAP, a superior nucleophile to the alcohol, intercepts the O-acylisourea to form a highly reactive acylpyridinium salt. This new intermediate's carbonyl carbon is exceptionally electrophilic, allowing the alcohol to attack successfully.[7]

-

Causality: The reaction is accelerated because DMAP is a more potent nucleophilic catalyst than the alcohol itself, and it generates a more reactive acylating agent than the O-acylisourea.[7][8] This circumvents the slow direct reaction of the alcohol with the initial intermediate.

-

Q3: My experiment involves esterifying 2,5-di-tert-butylbenzoic acid with a hindered secondary or tertiary alcohol. Which method offers the highest probability of success?

A3: Advanced Strategies for Doubly Hindered Substrates

This is the most challenging scenario, as both reaction partners are sterically encumbered. The nucleophilicity of the alcohol is significantly diminished, and its bulky nature adds another layer of steric repulsion.

-

Yamaguchi Esterification (The Gold Standard): This is often the method of choice for constructing highly hindered esters.[9]

-

Principle: The reaction involves the formation of a mixed anhydride between the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent) in the presence of a base like triethylamine.[10][11] This mixed anhydride is then treated with the alcohol in the presence of a catalytic amount of DMAP. The DMAP selectively attacks the less hindered carbonyl of the benzoic acid portion, again forming the highly reactive acylpyridinium intermediate, which is then attacked by the hindered alcohol.[10]

-

Causality of Success: The Yamaguchi protocol excels because it generates an extremely reactive acylating agent under conditions that tolerate immense steric bulk on both the acid and the alcohol.[9] The formation of the mixed anhydride is the key activation step.

-

-

Limitations of Other Methods:

-

Steglich Esterification: While excellent for hindered acids, it may falter when the alcohol is also very hindered (e.g., a tertiary alcohol), as the nucleophilic attack on the acylpyridinium intermediate becomes the rate-limiting and difficult step.[12]

-

Acid Chloride Route: This can still be effective but may require forcing conditions such as higher temperatures and extended reaction times, which can lead to side reactions, especially elimination if a tertiary alcohol is used.

-

Q4: I attempted a Steglich esterification, but the reaction is very slow, and my main product is an N-acylurea byproduct. What went wrong?

A4: Diagnosing and Preventing Side Reactions

The formation of an N-acylurea is a known failure mode in carbodiimide-mediated couplings.[8]

-

Mechanism of Failure: The O-acylisourea intermediate, formed from the reaction of your carboxylic acid and DCC/EDC, is intended to be intercepted by a nucleophile. If the intended nucleophile (the alcohol) is too slow to react due to steric hindrance, the O-acylisourea can undergo an intramolecular, irreversible 1,3-rearrangement to the thermodynamically more stable N-acylurea.[7] This consumes your activated acid in a dead-end pathway.

-

Troubleshooting & Prevention:

-

Verify DMAP Presence and Purity: DMAP is not optional; it is essential. It rapidly converts the O-acylisourea to the acylpyridinium intermediate, which cannot undergo the rearrangement.[6][7] Ensure you are using at least 0.1-0.2 equivalents of high-purity DMAP.

-

Solvent and Conditions: Ensure strictly anhydrous (dry) solvents and reagents. Water can hydrolyze the intermediates.

-

Choice of Carbodiimide: If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and can be difficult to remove. Using EDC is highly recommended, as the corresponding urea byproduct is water-soluble and can be easily removed with an aqueous wash.[13]

-

Temperature Control: While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes accelerate the desired alcohol attack without significantly promoting side reactions.[7]

-

Method Selection Workflow

Use the following decision tree to select the optimal strategy for your specific substrates.

Caption: Decision workflow for selecting an esterification method.

Comparative Summary of Methods

| Method | Key Reagents | Pros | Cons | Best For |

| Fischer-Speier | H₂SO₄ (cat.), Excess Alcohol | Atom economical, simple reagents. | Ineffective for this substrate due to extreme steric hindrance.[1][2] | Not recommended. |

| Acid Chloride | SOCl₂ or (COCl)₂, Pyridine/Et₃N | Highly reliable, very reactive intermediate. | Two steps, harsh reagents (generates HCl). | Hindered acid + unhindered alcohol. |

| Steglich | DCC or EDC, DMAP (cat.) | Mild conditions, high yields, single step.[7] | N-acylurea byproduct formation if slow; DCU removal can be problematic.[13] | Hindered acid + primary/secondary alcohol. |

| Yamaguchi | TCBC, DMAP (cat.), Et₃N | Excellent for severely hindered substrates, high yields.[9][10] | Reagents are more expensive, requires strictly anhydrous conditions. | The "go-to" for hindered acid + hindered alcohol. |

Experimental Protocols

Protocol 1: Steglich Esterification using EDC

This protocol is a general guideline and should be adapted and optimized for your specific alcohol.

-

Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,5-di-tert-butylbenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Addition of Reagents: To the stirred solution, add the alcohol (1.1-1.5 eq.), EDC (1.5 eq.), and DMAP (0.2 eq.).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For sluggish reactions, the mixture can be gently heated to 40 °C. Reaction times can range from 4 to 24 hours.

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash sequentially with 1 M HCl (to remove excess DMAP and any remaining base), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

-

The EDC-urea byproduct is water-soluble and will be removed during the aqueous washes.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude ester product by flash column chromatography on silica gel.

Protocol 2: Yamaguchi Esterification

This protocol requires scrupulously anhydrous conditions.

-

Mixed Anhydride Formation: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve 2,5-di-tert-butylbenzoic acid (1.0 eq.) in anhydrous toluene or THF (approx. 0.2 M).

-

Base Addition: Cool the solution to 0 °C and add triethylamine (Et₃N, 1.1 eq.).

-

Activation: Add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.05 eq.) dropwise to the stirred solution. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the mixed anhydride.

-

Acylation: In a separate flask, prepare a solution of the hindered alcohol (1.5 eq.) and DMAP (2.0-3.0 eq.) in the same anhydrous solvent. Add this solution to the mixed anhydride mixture via syringe or cannula.

-

Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

-

Work-up:

-

Filter the reaction mixture to remove triethylammonium hydrochloride salt.

-

Dilute the filtrate with ethyl acetate or ether.

-

Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography.

Simplified Yamaguchi Mechanism

The power of the Yamaguchi esterification lies in the in situ generation of a highly reactive acylpyridinium intermediate from a mixed anhydride.

Caption: Key steps of the Yamaguchi esterification mechanism.

Frequently Asked Questions (FAQs)

-

Q: Can I just increase the temperature and catalyst loading in a Fischer esterification to force the reaction?

-

A: While tempting, this is unlikely to work and may cause decomposition of the starting materials or catalyst. For tertiary alcohols, high heat and strong acid will strongly favor elimination (dehydration) to form an alkene over esterification. The problem is kinetic, not just thermodynamic equilibrium.[14][15]

-

-

Q: For my specific project, which is definitively better: Yamaguchi or Steglich?

-

A: If your alcohol is primary or a non-bulky secondary alcohol, the Steglich method is often sufficient, milder, and uses less expensive reagents. If your alcohol is tertiary or a very bulky secondary alcohol, the Yamaguchi esterification is significantly more reliable and is the recommended starting point to avoid lost time and material.[9]

-

-

Q: How do I remove the dicyclohexylurea (DCU) byproduct from my Steglich reaction if I used DCC?

-

A: DCU has low solubility in many common solvents. The most common method is to concentrate the reaction mixture and then add a solvent in which the ester is soluble but DCU is not (e.g., diethyl ether or hexanes), cool the mixture, and filter off the precipitated DCU. This may need to be repeated. However, the best strategy is preventative: use water-soluble EDC instead of DCC whenever possible.[13]

-

-

Q: Are there any other promising methods for this transformation?

-

A: The Mitsunobu reaction is another powerful method, particularly for inverting the stereochemistry of a chiral alcohol during esterification.[16] It works by activating the alcohol with a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD), making it a good nucleophile to attack the carboxylic acid.[16] However, purification can be challenging due to stoichiometric byproducts like triphenylphosphine oxide. For particularly hindered cases, it remains a viable option to investigate.[17]

-

References

- Method for preparing benzoic acid esters.

-

Preparation of tert-butyl esters of aliphatic carboxylic acids. Justia Patents. [Link]

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). [Link]

-

Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers. [Link]

-

Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]

-

Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. ResearchGate. [Link]

-

Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

-

Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science. [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

- Continuous process for preparing benzoic acid esters.

-

What is the suitable method to protect benzoic acid using tert-butyl alcohol? ResearchGate. [Link]

-

Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. [Link]

-

Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

-

Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. [Link]

-

Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]

-

How can I improve the yield of my Fischer Esterification? Reddit. [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

-

Ester synthesis by esterification. Organic Chemistry Portal. [Link]

-

tert-Butyl Esters. Organic Chemistry Portal. [Link]

-

Selective esterifications of alcohols and phenols through carbodiimide couplings. ResearchGate. [Link]

-

Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

-

Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies. [Link]

-

Steric Hindrance | Esterification | Chemistry | Dr. Ramidi Prasad Reddy. YouTube. [Link]

-

Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes. [Link]

-

A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. [Link]

-

Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? Quora. [Link]

-

Steglich Esterification Definition. Fiveable. [Link]

-

Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega. [Link]

-

Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI. [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

-

CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). YouTube. [Link]

-

Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. RSC Publishing. [Link]

-

Yamaguchi reagent – Reagent of the month June. SigutLabs. [Link]

-

YAMAGUCHI ESTERIFICATION. YouTube. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. athabascau.ca [athabascau.ca]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]

- 12. fiveable.me [fiveable.me]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]